molecular formula C9H7NO4 B8501900 4-Methoxybenzoxazole-7-carboxylic acid

4-Methoxybenzoxazole-7-carboxylic acid

Cat. No.: B8501900
M. Wt: 193.16 g/mol
InChI Key: XEMWIQXNNYDDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybenzoxazole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

4-methoxy-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-13-6-3-2-5(9(11)12)8-7(6)10-4-14-8/h2-4H,1H3,(H,11,12)

InChI Key

XEMWIQXNNYDDID-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)OC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Bromo-4-methoxybenzoxazole (630 mg), triethylamine (3.85 ml), triphenylphosphine (290 mg), bis(triphenylphosphine)palladium chloride (88 mg), water (20 ml) and tetrahydrofuran (40 ml) were combined and heated to 90° C. in a Parr apparatus under 1035 kPa (150 psi) of carbon monoxide for 3 days. After cooling to room temperature, the tetrahydrofuran was evaporated. The residue was partitioned between ethyl acetate (50 ml) and water (50 ml). The aqueous phase was acidified to pH4 with acetic acid, and the layers separated. The aqueous phase was extracted with ethyl acetate (2×30 ml) followed by dichloromethane (2×30 ml). The combined organic phases were dried over magnesium sulphate and evaporated in vacuo. Purification of the residue by flash chromatography eluting with ethyl acetate and trituration with diethyl ether afforded the title compound as a white solid (125 mg). On standing, a white solid precipitated in the water layer which was removed by filtration and dried in vacuo at 45° C. for 1 hour to give a further portion of the title compound as a white solid (49 mg).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
3.85 mL
Type
reactant
Reaction Step Two
Quantity
290 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
88 mg
Type
catalyst
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

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